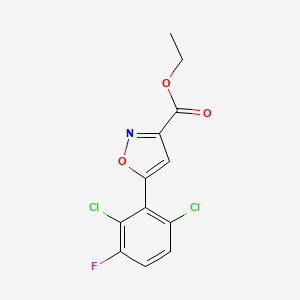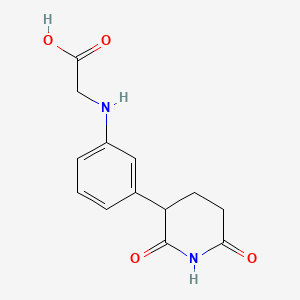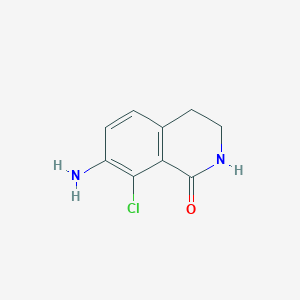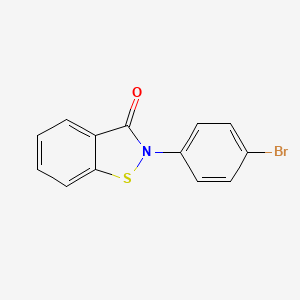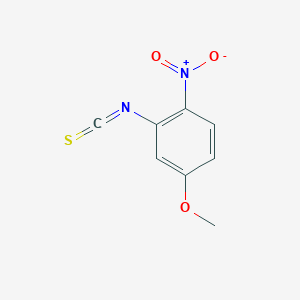![molecular formula C24H17NO B13693245 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is an organic compound that features a dibenzofuran moiety linked to an aniline group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline typically involves the coupling of dibenzofuran derivatives with aniline derivatives. One common method is the palladium-catalyzed Buchwald-Hartwig amination, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) with Lewis acids for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
Medicinal Chemistry: The compound and its derivatives are studied for their potential therapeutic applications, including anticancer and antimicrobial activities.
Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. In medicinal chemistry, its biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the aniline group.
Carbazole: Another heterocyclic compound with similar electronic properties.
Dibenzothiophene: A sulfur-containing analog with comparable applications in organic electronics.
Uniqueness
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is unique due to its combination of the dibenzofuran and aniline moieties, which impart distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science .
Eigenschaften
Molekularformel |
C24H17NO |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-dibenzofuran-1-yl-N-phenylaniline |
InChI |
InChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26-23/h1-16,25H |
InChI-Schlüssel |
RFFCZKDJQONVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=C4C5=CC=CC=C5OC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
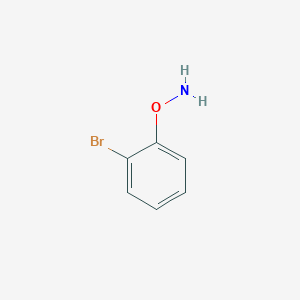
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
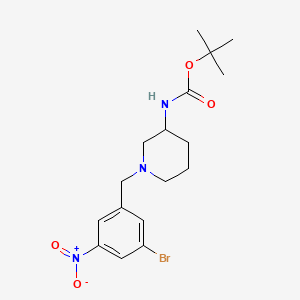
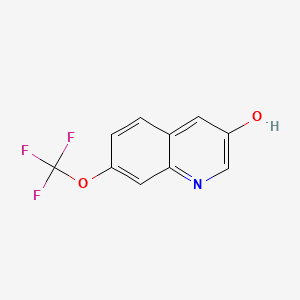
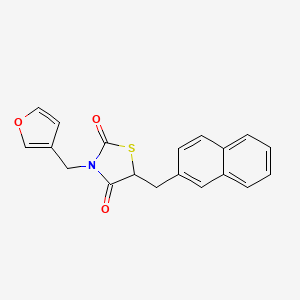
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
